2-(2-(1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide
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Overview
Description
The compound contains several functional groups including an imidazole ring, a pyrrolidinone ring, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting biological activities .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the imidazole ring is known to participate in various chemical reactions .Scientific Research Applications
Synthesis and Biological Evaluation
Compounds structurally related to 2-(2-(1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These compounds, including fluorinated imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines, showed high in vitro affinity and selectivity for PBRs, suggesting potential applications in imaging PBR expression in neurodegenerative disorders through positron emission tomography (PET) (Fookes et al., 2008).
Luminescence Sensing
Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have demonstrated selective sensitivity to benzaldehyde-based derivatives through characteristic emission bands. These properties indicate potential applications in fluorescence sensing for detecting these chemicals (Shi et al., 2015).
Anticonvulsant Activity
A group of compounds featuring the imidazole ring has been synthesized and evaluated for anticonvulsant activity in a maximal electroshock test. Findings showed that specific structural modifications could enhance anticonvulsant activity, pointing towards potential therapeutic applications (Tarikogullari et al., 2010).
Corrosion Inhibition
New heterocyclic benzimidazole derivatives have been synthesized and characterized for their inhibitory properties on carbon steel in a corrosive environment. These compounds, such as 2-(2-(4-chlorophenyl)-1H-benzo[d]imidazol-1-yl)-N-(3,5-dimethylphenyl) acetamide, showed high inhibition efficiency, suggesting applications in corrosion protection (Rouifi et al., 2020).
Antimicrobial and Antioxidant Agents
Synthesis of chalcone linked imidazolones has shown potential antimicrobial and antioxidant activities. These compounds were evaluated against various bacteria and yeast, indicating their potential as bioactive agents (Sadula et al., 2014).
Antimycobacterial Activity
Imidazo[1,2-a]pyridine-3-carboxamide derivatives have been developed as potential antimycobacterial agents. Specific derivatives showed significant activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis, highlighting their therapeutic potential (Lv et al., 2017).
Mechanism of Action
properties
IUPAC Name |
2-[2-[1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N4O2/c1-20(2)34(24-10-6-5-7-11-24)29(36)19-33-27-13-9-8-12-26(27)31-30(33)23-17-28(35)32(18-23)25-15-21(3)14-22(4)16-25/h5-16,20,23H,17-19H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZCRJKGNQKOES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N(C5=CC=CC=C5)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(1-(3,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide |
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